molecular formula C22H22N2S B392451 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine CAS No. 304455-37-6

2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine

Cat. No.: B392451
CAS No.: 304455-37-6
M. Wt: 346.5g/mol
InChI Key: IRQUMMHEBRKISV-UHFFFAOYSA-N
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Description

“2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine” is a complex organic compound. It contains an imidazolidine core, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also has a methylthio group attached to a phenyl ring, which is then attached to the imidazolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure of such compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. For example, the methylthio group might be susceptible to oxidation, and the imidazolidine ring might undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : 2-(4-(Methylthio)phenyl)-1,3-diphenylimidazolidine and its derivatives are synthesized using various techniques, including reactions of substituted phenyl isocyanates with specific propanenitriles, leading to compounds with potential pharmacological applications (Sedlák et al., 2005).

  • Structure Analysis : The structural properties of these compounds are often characterized using NMR spectroscopy and X-ray diffraction, which helps in understanding their molecular geometry and electronic structure (Kumar & Bhaskar, 2019).

Pharmacological and Biological Activities

  • Antimicrobial Activities : Some derivatives of this compound have been studied for their antimicrobial properties. For instance, certain imidazolidine derivatives have shown promising antimicrobial activities (El-Din et al., 2007).

  • Anticonvulsant Agents : Some phenytoin derivatives related to this compound are evaluated as anticonvulsant agents, showing the potential for the development of new medications for epilepsy (Deodhar et al., 2009).

  • Anticancer Properties : Studies have also explored the anticancer activities of derivatives, with some compounds showing significant effects against human lung cancer cells, illustrating their potential in cancer therapy (Bangade et al., 2021).

Chemical Properties and Reactions

  • Tautomerism and Cycloaddition : The tautomerism and 1,4-dipolar cycloaddition reactions of certain imidazolidine derivatives demonstrate interesting chemical behaviors that are crucial for developing new synthetic methods and compounds (Nakayama et al., 1998).

Mechanism of Action

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate safety equipment and follow safe laboratory practices when working with this compound .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods to synthesize it more efficiently .

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)-1,3-diphenylimidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2S/c1-25-21-14-12-18(13-15-21)22-23(19-8-4-2-5-9-19)16-17-24(22)20-10-6-3-7-11-20/h2-15,22H,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQUMMHEBRKISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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